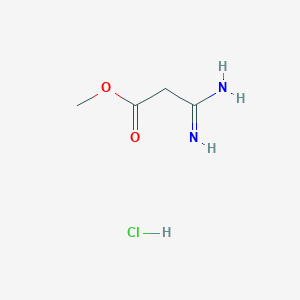

Methyl 2-Amidinoacetate Hydrochloride

Description

Amidines are characterized by the functional group $ \text{NH}_2\text{C(=NH)} $, which confers strong basicity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

methyl 3-amino-3-iminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAMZARUIDDXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-Amidinoacetate Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methanol with carbamimidoyl-acetic acid ethyl ester under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-Amidinoacetate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-Amidinoacetate Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies to investigate its effects on different biological systems.

Medicine: Research studies explore its potential therapeutic applications and effects on various medical conditions.

Industry: It is used in industrial processes for the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Methyl 2-Amidinoacetate Hydrochloride involves its interaction with specific molecular targets and pathways. It can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-Aminoacetate Hydrochloride (2:1) (CAS 883886-67-7)

- Molecular Formula : $ \text{C}6\text{H}{15}\text{ClN}2\text{O}4 $

- Molecular Weight : 214.65 g/mol .

- Key Differences: This compound features a primary amino group ($ \text{NH}_2 $) instead of the amidine group.

Methyl 2-Amino-2-(pyridin-3-yl)acetate Hydrochloride (CAS 179811-55-3)

- Key Differences: The pyridinyl group enhances lipophilicity and may improve binding to biological targets. However, the amidino group’s higher polarity could favor aqueous solubility .

Methyl 2-(3,4-Dichlorophenyl)-2-(methylamino)acetate Hydrochloride (CAS 1251922-87-8)

- Molecular Formula: $ \text{C}{10}\text{H}{12}\text{Cl}3\text{NO}2 $.

- Amidino derivatives, by contrast, may exhibit stronger interactions with enzymes or receptors due to their hydrogen-bonding capacity .

Physicochemical Properties

A comparison of key parameters is summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| Methyl 2-Amidinoacetate Hydrochloride* | Not available | $ \text{C}3\text{H}7\text{ClN}2\text{O}2 $† | ~154.56† | Amidine ($ \text{NH}_2\text{C(=NH)} $), ester |

| Methyl 2-Aminoacetate Hydrochloride | 883886-67-7 | $ \text{C}6\text{H}{15}\text{ClN}2\text{O}4 $ | 214.65 | Amino ($ \text{NH}_2 $), ester |

| Methyl 2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetate Dihydrochloride | 1803566-09-7 | $ \text{C}7\text{H}{14}\text{Cl}2\text{N}2\text{O}_2 $ | 229.11‡ | Amino, imidazolyl, ester |

*Hypothetical structure inferred from naming conventions. †Calculated based on the amidinoacetate core. ‡Molecular weight inferred from formula in .

Key Observations:

- Solubility: Hydrochloride salts generally exhibit high water solubility. Amidino derivatives may outperform amino analogs in polar solvents due to enhanced ionic interactions.

- Basicity : Amidines (pKa ~11–12) are significantly more basic than primary amines (pKa ~9–10), affecting protonation states under physiological conditions.

Reactivity and Stability

Photodegradation Behavior

- Methyl 2-aminobenzoate (MA, CAS 134-20-3) undergoes direct photolysis under UV light, with degradation rates influenced by $ \text{H}2\text{O}2 $ and inorganic anions .

Oxidative Stability

- In the presence of $ \text{H}2\text{O}2/\text{UV} $, hydroxyl radicals ($ \cdot \text{OH} $) degrade MA into hydroxyderivatives . Amidino groups, being strong nucleophiles, may react differently with radicals, forming distinct degradation products.

Research Implications

- Synthetic Utility: Amidino groups serve as bioisosteres for guanidines in drug design, enhancing target binding. For example, cyclopropyl-substituted analogs (CAS 1417805-94-7) leverage ring strain for selective reactivity .

- Environmental Impact: Degradation byproducts of amidino esters may retain toxicity, as seen with MA hydroxyderivatives .

Biological Activity

Methyl 2-amidinoacetate hydrochloride, also known as glycine methyl ester hydrochloride, is a compound of significant interest in various biological and pharmacological studies. It is a derivative of glycine, an amino acid that plays critical roles in numerous physiological processes. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₃H₈ClNO₂

- Molecular Weight : 125.554 g/mol

- Melting Point : 175 °C (dec.)

- Boiling Point : 82.1 °C at 760 mmHg

- Density : 1.000 g/cm³

This compound exhibits various biological activities through its interaction with multiple biochemical pathways:

- Neurotransmission : As a glycine derivative, it influences neurotransmission by acting on glycine receptors in the central nervous system, which are crucial for inhibitory signaling in the spinal cord and brainstem .

- Cellular Effects : The compound has been shown to affect cell cycle regulation, apoptosis, and autophagy processes . It plays a role in inhibiting cell proliferation and inducing programmed cell death in certain cancer cell lines.

- Metabolic Enzyme Interaction : It is involved in metabolic pathways as a substrate for enzymes that modify amino acids and peptides, thus influencing protein synthesis and metabolism .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Studies have indicated that this compound has potential antimicrobial properties against various pathogens, including bacteria and viruses. It has been evaluated for its efficacy against strains such as HIV and influenza virus .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the regulation of the MAPK/ERK pathway and NF-κB signaling .

- Neuroprotective Effects : Given its role as a glycine derivative, it may offer neuroprotective benefits by modulating excitatory neurotransmission and reducing neuroinflammation .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

- A study investigated the effects of this compound on human colon cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

-

Neuroprotective Study :

- Research conducted on animal models demonstrated that administration of this compound resulted in improved outcomes in models of neurodegeneration. The compound was shown to reduce markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Efficacy :

Applications in Research

This compound is utilized across various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Biochemical Research : Used extensively for studying amino acid metabolism and protein synthesis mechanisms.

- Peptide Synthesis : Acts as a key reagent in solid-phase peptide synthesis, facilitating the creation of complex peptides for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and stability of Methyl 2-Amidinoacetate Hydrochloride in aqueous solutions?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to quantify the compound and monitor degradation products. Stability can be assessed under varying pH (e.g., 3–9), temperature (4°C–40°C), and light exposure (UV-Vis spectroscopy). Include controls with radical scavengers (e.g., sodium azide for hydroxyl radicals) to identify degradation pathways.

- Key Considerations : Degradation kinetics may follow pseudo-first-order behavior under UV irradiation, as observed in structurally similar compounds like methyl 2-aminobenzoate .

Q. How should researchers safely handle and store this compound to prevent decomposition?

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols.

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize hydrolysis and photodegradation. Stability data for related esters suggest a shelf life of 12–24 months under these conditions .

Q. What analytical techniques are suitable for distinguishing this compound from its degradation byproducts?

- Techniques :

- Mass Spectrometry (MS) : To identify fragmentation patterns and confirm molecular ions (e.g., m/z 125.55 for the parent compound).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to detect changes in the amidino or methyl ester groups.

- Infrared (IR) Spectroscopy : Monitor shifts in carbonyl (C=O) and amidine (N-H) stretching frequencies .

Advanced Research Questions

Q. How do hydroxyl radicals (·OH) and chloride ions influence the photodegradation kinetics of this compound in UV/H₂O₂ systems?

- Experimental Design :

- Vary H₂O₂ concentrations (0.1–10 mM) and chloride ion levels (0–100 mM) in controlled UV irradiation experiments.

- Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to quantify ·OH and Cl₂·⁻ radical formation.

- Key Findings (from Analogous Compounds) :

- At high H₂O₂ (>5 mM), ·OH scavenging by H₂O₂ itself reduces degradation efficiency, but chloride ions enhance degradation via Cl₂·⁻ radicals, which selectively react with aromatic or conjugated systems .

Q. What contradictions exist in the literature regarding the environmental toxicity of this compound degradation products?

- Data Analysis :

- While H₂O₂/UV treatment rapidly degrades the parent compound, hydroxyderivatives (e.g., hydroxylated amidinoacetates) may retain or exceed the toxicity of the original compound for aquatic organisms.

- Conflicting reports arise from differences in test models (e.g., Daphnia magna vs. algal bioassays) and exposure durations. Standardize assays using OECD Test Guidelines 201/202 for comparability .

Q. How can researchers optimize synthetic routes to minimize byproduct formation in the preparation of this compound?

- Methodological Recommendations :

- Employ Schlenk-line techniques for moisture-sensitive reactions involving amidine precursors.

- Use real-time monitoring (e.g., in-situ IR) to track esterification and hydrochloride salt formation.

- Purify via recrystallization in ethanol/water mixtures (3:1 v/v) to achieve >98% purity, as validated by elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.